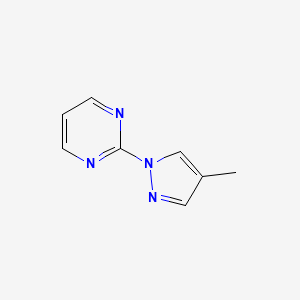

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

2-(4-methylpyrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C8H8N4/c1-7-5-11-12(6-7)8-9-3-2-4-10-8/h2-6H,1H3 |

InChI Key |

VVVMBBFSFZKFCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 1 Yl Pyrimidine and Its Analogues

Classical Synthetic Routes for Pyrazolylpyrimidine Core Construction

Classical methods for the formation of the 2-(pyrazol-1-yl)pyrimidine scaffold primarily rely on nucleophilic substitution and cyclization or condensation reactions, which are fundamental transformations in heterocyclic chemistry.

Nucleophilic Aromatic Substitution Strategies on Pyrimidine (B1678525) Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the synthesis of 2-(pyrazol-1-yl)pyrimidines. This method involves the reaction of a pyrazole (B372694) nucleophile with an activated pyrimidine ring, typically bearing a halogen at the 2-position. The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netbyjus.com

The reaction mechanism proceeds via an addition-elimination pathway. The pyrazole anion, generated by a suitable base, attacks the electron-deficient carbon atom of the halopyrimidine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglumenlearning.com Subsequent expulsion of the halide leaving group restores the aromaticity of the pyrimidine ring, yielding the desired 2-(pyrazol-1-yl)pyrimidine product. The reactivity of halogens in SNAr reactions on pyrimidine systems often follows the order F > Cl > Br > I. chemistrysteps.com

While substitution can occur at both the 2- and 4-positions of a dihalopyrimidine, studies have shown that the halide at the 4-position is generally more susceptible to displacement. stackexchange.com However, selective substitution at the 2-position can be achieved by controlling reaction conditions or by using starting materials where the 4-position is blocked or less reactive. In the context of fused systems like pyrazolo[1,5-a]pyrimidines, the reactivity of halo-substituents is also well-documented. For instance, in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the chlorine atom at the 7-position (analogous to the 2-position in the pyrazolyl-pyrimidine linkage) undergoes selective nucleophilic substitution. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrazolyl-Heterocycle Synthesis

| Pyrimidine Substrate | Pyrazole Nucleophile | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| 2-Chloropyrimidine (B141910) | 4-Methylpyrazole (B1673528) | K2CO3 | DMF | 2-(4-Methyl-1H-pyrazol-1-yl)pyrimidine | - |

| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K2CO3 | - | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | nih.gov |

Cyclization Reactions Involving Hydrazines and β-Diketones/β-Keto Esters

A versatile and widely used approach for constructing the pyrazolylpyrimidine core involves a two-step process: the initial formation of a substituted aminopyrazole followed by the construction of the pyrimidine ring.

The first step, the Knorr pyrazole synthesis, typically involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound, such as a β-diketone or a β-keto ester. mdpi.com For the synthesis of the specific precursor needed for this compound, one would react hydrazine with a derivative of acetylacetone (B45752) to form 4-methylpyrazole. A more direct route to the necessary aminopyrazole precursor involves using substituted hydrazines and specific dicarbonyl compounds.

Once the appropriately substituted aminopyrazole is obtained, the pyrimidine ring is constructed. This is commonly achieved by reacting the 5-aminopyrazole with another β-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net The aminopyrazole acts as a binucleophile, where the exocyclic amino group and the endocyclic pyrazole nitrogen attack the two carbonyl carbons of the β-dicarbonyl compound, leading to cyclization and the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govresearchgate.net The reaction conditions, such as the use of acidic or basic catalysts, can influence the regioselectivity of the cyclization, especially when using unsymmetrical β-dicarbonyl compounds. nih.gov

For instance, the reaction of 3-amino-5-bromopyrazole with β-enaminones (derived from aldol (B89426) condensation of aryl ketones) under acidic conditions yields pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the reaction of ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes leads to the formation of 2-(pyrazol-1-yl)pyrimidine derivatives. researchgate.net

Table 2: Cyclization Reactions for Pyrazole and Pyrazolopyrimidine Synthesis

| Hydrazine Derivative | β-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Hydrazine Hydrate | Acetylacetone | Glycerol-water, 90°C | 3,5-Dimethylpyrazole | researchgate.net |

| Substituted Hydrazines | 1,3-Diketones | Ethylene glycol, rt | 1,3,5-Substituted Pyrazoles | mdpi.com |

| 5-Aminopyrazoles | 1,3-Diketones/Keto Esters | H2SO4, Acetic Acid | Pyrazolo[1,5-a]pyrimidine analogues | nih.gov |

Condensation Reactions for Pyrazolylpyrimidine Ring Formation

The direct condensation of a pre-formed aminopyrazole with a 1,3-bifunctional three-carbon fragment is a primary method for constructing the pyrimidine ring onto a pyrazole core. bu.edu.eg This strategy is a subset of the broader cyclization methods but specifically emphasizes the one-step formation of the pyrimidine ring from the aminopyrazole.

A frequently employed strategy for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole's nucleophilic amino group attacks a carbonyl carbon of the β-dicarbonyl compound, which is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov The reaction can be catalyzed by either acids or bases. For example, a straightforward and efficient synthesis of novel pyrazolo[1,5-a]pyrimidine analogues was achieved through the condensation of substituted 5-aminopyrazoles with 1,3-diketones or keto esters in acetic acid with sulfuric acid as a catalyst. nih.gov

Another variation involves three-component reactions, where 3-amino-1H-pyrazoles, an aldehyde, and an activated methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) react in a one-pot synthesis to yield the pyrazolo[1,5-a]pyrimidine core. nih.gov This approach is highly efficient for creating a diverse library of substituted pyrazolopyrimidines.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Coupling Reactions for Pyrazolyl-Pyrimidine Linkage

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a go-to method for the N-arylation of a wide range of nitrogen-containing heterocycles, including pyrazoles. organic-chemistry.org The synthesis of this compound can be efficiently achieved by coupling 4-methylpyrazole with a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-synthesis.com

The catalytic cycle typically begins with the oxidative addition of the palladium(0) complex to the aryl halide. The resulting palladium(II) complex then undergoes coordination with the deprotonated pyrazole, followed by reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. organic-synthesis.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands, such as tBuBrettPhos, have been shown to be highly effective for the coupling of pyrazole derivatives with aryl triflates. organic-chemistry.org Pyrazole-based P,N-ligands have also been developed and successfully applied in palladium-catalyzed amination reactions. umich.eduresearchgate.net The reaction conditions, including the choice of base (e.g., Cs2CO3, K3PO4, NaO-t-Bu) and solvent (e.g., toluene, dioxane), must be optimized for specific substrates. organic-synthesis.com Microwave irradiation has been utilized to accelerate these coupling reactions, especially for less reactive substrates. nih.gov

Table 3: Palladium-Catalyzed N-Arylation of Pyrazoles

| Aryl Halide/Triflate | Pyrazole Derivative | Catalyst/Ligand | Base | Product Type | Ref |

|---|---|---|---|---|---|

| Aryl Triflate | 3-Trimethylsilylpyrazole | Pd(dba)2 / tBuBrettPhos | K3PO4 | N-Arylpyrazoles | organic-chemistry.org |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | tBuOK | 4-Piperidinyl-1-tritylpyrazole | researchgate.net |

Copper-Catalyzed Amination Techniques

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction for C-N bond formation, represents a classical yet still relevant method for N-arylation. wikipedia.org This reaction typically involves coupling an amine or a heterocycle with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.org

The synthesis of 2-(pyrazol-1-yl)pyrimidines can be accomplished via the Ullmann condensation by reacting a pyrazole with a 2-halopyrimidine. Traditional Ullmann conditions required stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org However, significant advancements have been made, including the development of catalytic systems using copper(I) salts (e.g., CuI) in combination with ligands such as diamines or phenanthrolines. These modified procedures often allow the reaction to proceed under milder conditions with lower catalyst loadings.

The mechanism of the Ullmann-type C-N coupling is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. wikipedia.org While palladium-catalyzed methods are often preferred for their broader substrate scope and milder conditions, copper-catalyzed aminations remain a valuable tool, particularly for certain substrate combinations and in large-scale industrial applications due to the lower cost of copper.

Microwave-Assisted Synthetic Procedures

Research has demonstrated the successful application of microwave irradiation in various synthetic routes to pyrazolylpyrimidine analogues. For instance, the synthesis of a high-affinity pyrazolo-pyrimidinyl ligand was optimized using microwave heating, significantly shortening a reaction that previously took 16 hours at room temperature to just 30 minutes at 120 °C. nih.gov Similarly, the formation of the pyrazole ring in a related synthesis was adapted to MAOS, proceeding at 90 °C for 40 minutes. nih.gov

Three-component reactions, which involve the combination of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, are particularly well-suited for microwave conditions. These reactions can be completed in minutes with high purity, a stark contrast to conventional methods that often require several hours of reflux and extensive purification. nih.gov The efficiency of MAOS is further highlighted in studies comparing it directly with traditional thermal methods, where reaction times were reduced from hours to minutes and yields were substantially improved. acs.org

| Reaction / Compound Synthesized | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement with MAOS | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolo-pyrimidinyl Precursor | 16 hours | 30 minutes | Comparable Yield, Drastically Reduced Time | nih.gov |

| Synthesis of Pyrazole Hybrids | 7–9 hours | 9–10 minutes | Yields increased to 79–92% | acs.org |

| Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines | Several hours (reflux) | Minutes | High Purity and Yield | nih.gov |

| Synthesis of Pyrazolone Derivatives | 8 hours (reflux) | 3 minutes | Not specified, significant time reduction | ekb.eg |

Derivatization Strategies for Functional Group Introduction on this compound

The functionalization of the this compound core is essential for modifying its physicochemical properties and for creating libraries of analogues for further research. Derivatization can be targeted at either the pyrimidine or the pyrazole ring, introducing a variety of functional groups such as halogens, amines, and amides.

One common strategy involves the use of halogenated pyrazolylpyrimidine intermediates. For example, chloro-substituted pyrimidines can serve as versatile precursors. The chlorine atom acts as a leaving group, allowing for nucleophilic substitution reactions to introduce amines, thiols, or other functionalities. Furthermore, these halogenated intermediates are key substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which can be used to form new carbon-carbon bonds and introduce aryl or other alkyl groups onto the pyrimidine ring.

Another important derivatization pathway is the introduction and modification of amide functionalities. Starting from a pyrazolylpyrimidine core bearing a carboxylic acid group, standard peptide coupling conditions can be employed to react it with a diverse range of amines, leading to the formation of novel amide derivatives. nih.gov This approach allows for systematic structural modifications. For instance, studies have shown the successful synthesis of various N-ethyl, N-methyl, and other substituted carboxamides on the pyrimidine ring of a pyridylpyrazol carboxamide scaffold. nih.gov

Isomerization reactions also represent a method for functional group modification. Under specific conditions, such as refluxing in dioxane with a base like piperidine, an imino group on a pyrazolo[3,4-d]pyrimidine can be rearranged to a more thermodynamically stable hydrazino derivative through a Dimroth-type rearrangement, which involves a ring-opening and ring-closure sequence. nih.gov

Regioselective Synthesis and Isomeric Control of Pyrazolylpyrimidine Derivatives

A significant challenge in the synthesis of substituted pyrazolylpyrimidines is controlling the regioselectivity of the reactions. When unsymmetrical reagents are used, multiple isomers can be formed, leading to difficult separation processes and reduced yields of the desired product. Therefore, the development of regioselective synthetic methods is of paramount importance. sci-hub.se

A classic example of this challenge is the reaction of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, with a nucleophile like 1H-pyrazole. Such reactions can lead to a mixture of regioisomers, where the pyrazole moiety substitutes at either the C2 or C4 position of the pyrimidine ring. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole was found to produce a 1:1 mixture of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, which required chromatographic separation. nih.gov

To overcome this lack of control, researchers have focused on developing synthetic protocols that favor the formation of a single isomer. One strategy involves a stepwise approach where the different reactivity of the substitution sites is exploited. For example, one position on the pyrimidine ring can be selectively reacted under one set of conditions before a second reaction is performed at the other position.

More advanced methods focus on designing intermediates that inherently direct the cyclization or substitution to a specific position. sci-hub.se The use of microwave irradiation has also been shown to modulate the regioselectivity in certain cyclization reactions, providing a tool to influence the formation of pyrazolo[1,5-a]pyrimidines over other isomeric forms. nih.gov These controlled methods represent a significant advantage over non-regioselective approaches that yield isomeric mixtures. sci-hub.se

| Precursor | Reagent | Isomer 1 | Isomer 2 | Outcome |

|---|---|---|---|---|

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | 1H-pyrazole | 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 1:1 mixture of isomers, requiring separation by chromatography. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Methyl 1h Pyrazol 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of each hydrogen atom in a molecule. The spectrum for 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine would be expected to show distinct signals for each unique proton. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic singlets for the pyrazole (B372694) hydrogens appear at 7.50 and 7.25 ppm, while the methyl group protons on the pyrazole rings show an upfield singlet at 2.05 ppm mdpi.com. For this compound, one would anticipate signals corresponding to the methyl group, two distinct pyrazole ring protons, and three pyrimidine (B1678525) ring protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals would provide critical information for structural assignment.

Interactive ¹H NMR Data Table (Hypothetical)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H6 | 8.8 (dd) | 2 | 1H |

| Pyrazole-H5 | 8.4 (s) | 1 | 1H |

| Pyrazole-H3 | 7.8 (s) | 1 | 1H |

| Pyrimidine-H5 | 7.2 (t) | 1 | 1H |

| Pyrimidine-H4 | 8.8 (dd) | 2 | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Interactive ¹³C NMR Data Table (Hypothetical)

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C2 | 160.0 |

| Pyrimidine-C4 | 158.5 |

| Pyrimidine-C6 | 157.0 |

| Pyrazole-C5 | 142.0 |

| Pyrazole-C3 | 130.0 |

| Pyrimidine-C5 | 118.0 |

| Pyrazole-C4 | 110.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure and assigning quaternary carbons researchgate.net. These techniques would be essential to unambiguously assign all the proton and carbon signals for this compound and confirm the connection between the pyrazole and pyrimidine rings.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns chemguide.co.uk. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its exact molecular mass. The fragmentation pattern, which results from the breakup of the molecular ion into smaller, charged fragments, offers clues about the molecule's structure researchgate.netsapub.orgresearchgate.net. For instance, in the mass spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the base peak corresponded to the loss of a pyrazole ligand mdpi.com.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazole and pyrimidine rings nih.govresearchgate.net. For example, IR spectroscopy on a similar molecule, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, confirmed the presence of aromatic rings with a band at 1626 cm⁻¹ mdpi.com.

Interactive IR Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl |

| 1620-1580 | C=N Stretch | Pyrimidine/Pyrazole |

| 1550-1450 | C=C Stretch | Aromatic Rings |

X-ray Crystallography for Definitive Solid-State Structural Determination

Analysis of Molecular Conformation and Torsion Angles

Detailed information on the molecular conformation and specific torsion angles of this compound is not available in the reviewed literature. This data would typically be derived from single-crystal X-ray diffraction analysis, which elucidates the three-dimensional arrangement of atoms and the rotational angles between the pyrimidine and pyrazole rings.

Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions, such as hydrogen bonding or π–π stacking, and the resulting crystal packing motifs for this compound cannot be provided. This information is contingent on crystallographic data which describes how individual molecules are arranged within a solid-state lattice.

Polymorphism and its Structural Implications

There is no available information regarding the existence of polymorphs for this compound. The study of polymorphism involves identifying and characterizing different crystalline forms of a compound, which can have distinct physical properties and structural arrangements. Without experimental evidence, a discussion of its structural implications is not feasible.

Computational and Theoretical Investigations of 2 4 Methyl 1h Pyrazol 1 Yl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters with a favorable balance between accuracy and computational cost. researchgate.net For pyrazole (B372694) and pyrimidine (B1678525) derivatives, DFT calculations are instrumental in elucidating their chemical reactivity and molecular structure. malayajournal.orgekb.egcapes.gov.br

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G(d,p), are employed to determine these geometric parameters. researchgate.netmalayajournal.orgresearchgate.net The electronic structure analysis involves mapping the electron density distribution to understand how electrons are shared among the atoms. This is often visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues about its intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In contrast, a large energy gap implies higher stability. DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For pyrazolyl-pyrimidine systems, the distribution of these orbitals across the molecular framework reveals which parts of the molecule are most involved in electron-donating and electron-accepting processes. Quantum chemical descriptors such as chemical hardness, softness, and electronegativity can also be derived from HOMO-LUMO energies. malayajournal.org

| Compound Derivative | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone | DFT/B3LYP/6-31G | -8.53 | -4.95 | 3.58 | researchgate.net |

| Phenylpyrazolo[1,5-a]pyrimidine | DFT/B3LYP/6-31G | -8.27 | -4.68 | 3.59 | researchgate.net |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative (2a) | DFT/B3LYP/6-311++G(2d,2p) | -6.21 | -2.01 | 4.20 | malayajournal.org |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative (2b) | DFT/B3LYP/6-311++G(2d,2p) | -6.11 | -2.18 | 3.93 | malayajournal.org |

This table presents representative DFT-calculated frontier molecular orbital energies for various pyrazolo-pyrimidine core structures to illustrate typical values for this class of compounds.

DFT calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting calculated spectrum can be compared with an experimental spectrum to confirm the presence of specific functional groups and to validate the computed geometry.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions help in the assignment of complex experimental spectra and provide a deeper understanding of the electronic environment around each nucleus. For instance, in studies of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, the calculated ¹H and ¹³C NMR signals were found to be consistent with the experimental spectroscopic data, confirming the proposed molecular structures. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in an aqueous solution or bound to a biological target. mdpi.com

For a molecule like 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the pyrazole and pyrimidine rings. This analysis reveals the most populated conformations and the energy barriers between them. Furthermore, when combined with molecular docking, MD simulations are essential for assessing the stability of a ligand-protein complex. nih.govnih.gov By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or dissociation. nih.govresearchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties or structural features (known as descriptors) that influence a molecule's activity, QSAR models can predict the potency of new, untested compounds. rjsvd.comresearchgate.net

For pyrimidine and pyrazole derivatives, QSAR studies have been successfully applied to develop predictive models for various biological activities, including anticancer and antiviral effects. nih.govnih.govrjsvd.com The process typically involves:

Data Set Compilation: Assembling a series of related compounds with experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors, which can be electronic (e.g., charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to create an equation linking the most relevant descriptors to the biological activity. nih.govrjsvd.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

Such models can guide the rational design of more potent this compound analogues by highlighting which structural modifications are likely to enhance a desired biological effect.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. johnshopkins.edunih.gov

For compounds based on the pyrazolyl-pyrimidine scaffold, docking studies are frequently performed to investigate their potential as inhibitors of various protein targets, such as kinases, proteases, or DNA gyrase. nih.govjohnshopkins.eduekb.eg The process involves placing the this compound molecule into the three-dimensional structure of a protein's active site (often obtained from the Protein Data Bank, PDB) and using a scoring function to estimate the binding energy.

The results of a docking study reveal:

Binding Pose: The most likely conformation of the ligand within the active site.

Binding Affinity: A score that estimates the strength of the interaction (e.g., in kcal/mol).

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. researchgate.net

This information is invaluable for understanding structure-activity relationships and for rationally designing derivatives with improved binding affinity and selectivity.

| Compound Class | Protein Target (PDB ID) | Representative Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| Pyrazolo[1,5-a]pyrimidines | DNA Gyrase (2XCT) | -6.8 to -8.0 | Asp81, Gly85, Arg84 | johnshopkins.edu |

| Pyrazolo[1,5-a]pyrimidines | Secreted Aspartic Protease (1ZAP) | -7.1 to -8.7 | Asp32, Gly221, Asp220 | johnshopkins.edu |

| Pyrazolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | -9.89 | Val66, Lys68, Glu81 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidines | Cyclin-Dependent Kinase 9 (CDK9) | -9.62 | Cys106, Asp167, Phe103 | ekb.eg |

This table summarizes results from molecular docking studies on related pyrazolo[1,5-a]pyrimidine (B1248293) compounds to illustrate common protein targets and interaction patterns relevant to the pyrazolyl-pyrimidine scaffold.

Theoretical Insights into Reactivity, Stability, and Aromaticity

Computational and theoretical chemistry provide a powerful lens through which to understand the intrinsic properties of heterocyclic compounds such as this compound. While specific computational studies focusing exclusively on this exact molecule are not extensively documented in publicly available literature, a wealth of theoretical research on the broader class of pyrazolopyrimidine derivatives offers significant insights into its likely electronic structure, reactivity, stability, and aromatic character. These investigations predominantly employ Density Functional Theory (DFT) and other quantum mechanical methods to model molecular behavior at the atomic level.

Theoretical studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine systems consistently utilize DFT calculations to elucidate their molecular geometries and electronic properties. researchgate.netmdpi.com These studies are foundational for understanding the structure-activity relationships that govern the chemical behavior of these molecules.

Reactivity Insights from Frontier Molecular Orbitals:

A key aspect of theoretical reactivity analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. For various pyrazole and pyrimidine derivatives, DFT calculations have been employed to determine these energy levels. researchgate.netekb.eg

The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

While specific values for this compound are not available, the table below presents representative data from computational studies on analogous pyrazolopyrimidine derivatives, illustrating the typical range of these quantum chemical descriptors.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylpyrazolo[1,5-a]pyrimidine Derivatives | -6.2 to -6.8 | -1.5 to -2.5 | 4.0 to 4.7 |

| Pyrazolo[3,4-d]pyrimidine Derivatives | -5.9 to -7.1 | -1.2 to -2.8 | 3.1 to 5.9 |

Note: The data presented are illustrative and derived from computational studies on various substituted pyrazolopyrimidine derivatives. The exact values for this compound may differ.

Stability and Thermodynamic Parameters:

The thermodynamic stability of pyrazolopyrimidine derivatives has also been a subject of theoretical investigation. DFT calculations can predict thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy of formation. jchemrev.com These calculations help in assessing the relative stability of different isomers and conformers. For instance, studies on isomeric aminotriazolopyrimidines have shown that differences in free energy can determine the predominant tautomeric forms in different environments. jchemrev.com The stability of pyrazolo[1,5-a]pyrimidine-based compounds has also been studied under varying pH conditions, with theoretical insights suggesting that the high electron density on the fused pyrazole ring can be a site for acid-base interactions, potentially leading to decomposition in acidic environments. nih.govrsc.org

Aromaticity and Electronic Delocalization:

Studies on pyrazoloporphyrins, which incorporate a pyrazole subunit within a larger macrocycle, demonstrate that the presence of the pyrazole ring significantly influences the aromatic pathways. nih.gov For the pyrazolopyrimidine core, it is understood to be a π-amphoteric system, exhibiting both π-excessive and π-deficient characteristics. rsc.org The pyrazole ring is generally considered π-excessive, while the pyrimidine ring is π-deficient. This electronic push-pull nature within the fused ring system influences its reactivity and interactions with other molecules.

Exploration of Biological Activities and Mechanistic Studies of 2 4 Methyl 1h Pyrazol 1 Yl Pyrimidine Excluding Clinical Human Data, Dosage, and Safety/adverse Effects

Enzyme Inhibition Research

Derivatives of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine have demonstrated inhibitory activity against several key enzymes implicated in disease pathways. The following subsections detail the research findings related to specific enzyme targets.

Derivatives of 2-(1H-pyrazol-1-yl)pyrimidine have been identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govelifesciences.org Inhibition of DHODH disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation. elifesciences.orgresearchgate.net This mechanism is of significant interest for its potential in cancer therapy and antiviral applications. elifesciences.orgnih.gov

The inhibitory action of these compounds is often potent. For instance, a derivative, (R)-HZ00, was found to inhibit human DHODH with an IC₅₀ value of 1.0 μM. nih.gov Another analog, HZ05, demonstrated even greater potency. nih.gov The crystal structure of the (R)-HZ05/DHODH complex has provided insights into the specific binding interactions. nih.govresearchgate.net Research has shown that these DHODH inhibitors can lead to an accumulation of cancer cells in the S-phase of the cell cycle and increase the synthesis of p53, a tumor suppressor protein. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. For example, the introduction of an aryloxyaryl moiety in place of a biphenyl (B1667301) scaffold in a related pyrazolo[1,5-a]pyridine (B1195680) series led to the identification of a compound with an IC₅₀ of 7.2 nM against hDHODH. acs.org

Table 1: DHODH Inhibition Data for Pyrimidine Derivatives

| Compound | Target | IC₅₀ (μM) |

| (R)-HZ00 | Human DHODH | 1.0 |

| HZ00 | Human DHODH | 2.2 |

| (S)-HZ00 | Human DHODH | 9.5 |

| Compound 4 * | hDHODH | 0.0072 |

*Data for a pyrazolo[1,5-a]pyridine derivative, included for comparative potency. acs.org

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Derivatives of this compound have been investigated as inhibitors of CDKs, particularly CDK2, CDK4, and CDK6. nih.govnih.gov

CDK2 Inhibition:

A series of 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives have shown potent inhibition of CDK2/cyclin E. nih.govresearchgate.net For example, two compounds from this series, designated as 9 and 19 , displayed Kᵢ values of 0.023 μM and 0.001 μM, respectively. nih.govresearchgate.net Mechanistic studies with compound 19 in colorectal cancer cells revealed a reduction in the phosphorylation of the retinoblastoma (Rb) protein at Ser807/811, cell cycle arrest at the G2/M phase, and induction of apoptosis. nih.govresearchgate.net

Another series, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, also demonstrated potent CDK2 inhibitory activity. nih.gov Compound 15 from this series was identified as the most potent CDK2 inhibitor with a Kᵢ of 0.005 µM and exhibited selectivity over other CDKs. nih.gov In ovarian cancer cells, this compound reduced Rb phosphorylation at Thr821, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis. nih.gov

CDK4/6 Inhibition:

The cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1 to S phase transition in the cell cycle. nih.govyoutube.com Inhibition of CDK4/6 can lead to G1 arrest and is a promising strategy for cancer treatment. nih.gov The 4-(Pyrazol-4-yl)-pyrimidine scaffold has been a focus of research for developing selective CDK4/6 inhibitors. nih.gov Modifications to the pyrazole (B372694) and pyrimidine rings have been explored to enhance potency and selectivity. nih.gov For instance, replacing certain groups on the pyrazole and pyrimidine rings of an initial lead compound significantly improved inhibitory activity against CDK4. nih.gov

Table 2: CDK Inhibition Data for Pyrimidine Derivatives

| Compound | Target | Kᵢ (μM) |

| 9 | CDK2/cyclin E | 0.023 |

| 19 | CDK2/cyclin E | 0.001 |

| 15 | CDK2 | 0.005 |

Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDE2A has been proposed as a strategy to enhance cognitive function by increasing intracellular levels of these second messengers. nih.gov

A potent and selective PDE2A inhibitor, PF-05180999, which contains a pyrazolyl-imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine core, has been reported to enhance long-term memory in preclinical models. nih.gov While not a direct derivative of this compound, this highlights the potential of the pyrazole moiety in targeting phosphodiesterases. Structure-activity relationship studies are crucial in designing selective inhibitors. For instance, in the development of PDE4D inhibitors, a pharmacophore model consisting of a planar scaffold, two aromatic substituents, and a linker has been utilized to guide the design of selective compounds. nih.gov

The pyrazole and pyrimidine scaffolds are present in inhibitors of various other enzymes. For example, pyrazole-containing compounds have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for bacterial growth. sciencescholar.us Some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives were designed as potential DHFR inhibitors. sciencescholar.us

Additionally, pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been studied as inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes. nih.gov

Antimicrobial Investigations

The antimicrobial properties of pyrazole and pyrimidine derivatives have been an active area of research, with studies exploring their spectrum of activity and potential mechanisms of action.

Pyrazole and pyrimidine-containing compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. sciencescholar.usnih.gov

One study on methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives showed potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. sciencescholar.us Some compounds in this series were more potent or equipotent to the standard antibiotics ampicillin, chloramphenicol, and ciprofloxacin. sciencescholar.us The proposed mechanism for these compounds is the inhibition of bacterial DHFR. sciencescholar.us

Another study on pyrazolo[1,5-a]pyrimidine derivatives showed a wide spectrum of antibacterial activity. researchgate.net Derivatives with a furan-2-yl unit at C7 and an aryl unit with a methyl or methoxy (B1213986) group at C5 demonstrated significant activity, particularly against S. aureus, with MIC/MBC values of 2.5/5.1 and 2.4/4.9 μM, respectively, which was superior to ciprofloxacin. researchgate.net These compounds also showed effective inhibitory activity against methicillin-resistant S. aureus (MRSA). researchgate.net The proposed mechanism of action for some pyrazole derivatives involves the disruption of the bacterial cell wall. nih.gov

Table 3: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| A7 | Escherichia coli | 25 |

| A7 | Pseudomonas aeruginosa | 25 |

| A7 | Staphylococcus aureus | 25 |

| A20 | Gram-positive and Gram-negative bacteria | 25 |

*Data for methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives. sciencescholar.us

Antifungal Efficacy and Cellular Targets

Research into the specific antifungal activity of this compound is limited in the available scientific literature. However, the broader classes of pyrazole and pyrimidine derivatives have demonstrated notable antifungal properties against a variety of pathogenic fungi. For instance, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antifungal capabilities. Some of these compounds have shown good antifungal abilities against phytopathogenic fungi such as Colletotrichum gloeosporioides researchgate.net. Specifically, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol exhibited significant activity against this plant pathogen researchgate.net.

Furthermore, studies on other pyrazole derivatives, such as those containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, have displayed considerable fungicidal activities against several plant pathogens, including Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici nih.gov. The mechanism of action for these related compounds often involves the disruption of essential cellular processes in fungi. However, without specific studies on this compound, its precise cellular targets and efficacy remain undetermined. The antifungal potential of this specific compound is an area that warrants further investigation to ascertain its spectrum of activity and mechanism of action.

Antiviral Activity: Studies on Measles Virus Replication and SARS-CoV-2 Mpro

The antiviral properties of this compound have been explored in the context of emerging viral threats, with a focus on its potential to inhibit the replication of the measles virus and the main protease (Mpro) of SARS-CoV-2.

Measles Virus Replication: While direct studies on this compound's effect on measles virus replication are not extensively documented, research on related non-nucleoside inhibitors provides valuable insights. The measles virus RNA-dependent RNA polymerase (RdRp) is a key target for antiviral drug development. Studies have identified pyrazole-containing compounds as potent inhibitors of this enzyme nih.gov. For instance, a high-throughput screening identified 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a novel and potent inhibitor against multiple measles virus genotypes nih.gov. The structural similarity of the pyrazole core suggests that this compound could potentially interact with viral enzymes, but specific inhibitory activity and the mechanism of action would require dedicated investigation. Other research has also explored various compounds for their inhibitory effects on measles virus replication, with some showing promise in in-vitro assays researchgate.netnih.gov.

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics mdpi.comnih.gov. The inhibition of SARS-CoV-2 Mpro has been a significant focus of research, leading to the development of various inhibitors mdpi.comnih.gov. While specific data on this compound is not available, the pyrazole and pyrimidine scaffolds are present in some known Mpro inhibitors. The development of orally bioavailable SARS-CoV-2 Mpro inhibitors has been a major achievement in the fight against COVID-19 h1.co. The general strategy involves designing molecules that can fit into the active site of the Mpro enzyme, thereby blocking its function and preventing the virus from replicating mdpi.comnih.govresearchgate.net. Further research would be necessary to determine if this compound possesses any inhibitory activity against SARS-CoV-2 Mpro.

Herbicidal Activity and Plant Physiological Effects

Derivatives of pyrazolylpyrimidine have been investigated for their herbicidal properties, demonstrating significant effects on plant growth and development. These effects are primarily attributed to the inhibition of essential biosynthetic pathways and interference with root development.

Inhibition of Pigment Biosynthesis (Chlorophyll, Carotenoids)

Several pyrazolylpyrimidine derivatives have been identified as potent inhibitors of pigment biosynthesis in plants, leading to a bleaching effect. This activity is crucial for weed control as it disrupts photosynthesis. Research has shown that certain 4-(1H-pyrazol-1-yl)pyrimidine derivatives can significantly inhibit the production of chlorophyll (B73375) and carotenoids nih.gov. For example, 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine demonstrated a high level of inhibition of chlorophyll in seedlings of Pennisetum alopecuroides, with an IC50 value of 3.14 mg L-1 nih.gov. The structure-activity relationship studies indicate that the presence of an alkynyloxy group at the 6-position of the pyrimidine ring is important for this bleaching activity nih.gov.

Table 1: Herbicidal Activity of a Pyrazolylpyrimidine Derivative on Pigment Biosynthesis

| Compound | Target Weed | Activity | IC50 (mg L-1) | Reference |

|---|---|---|---|---|

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Chlorophyll Inhibition | 3.14 | nih.gov |

Root Growth Inhibition and Associated Mechanisms

In addition to inhibiting pigment biosynthesis, pyrazolylpyrimidine derivatives have been shown to be effective inhibitors of root growth in various weed species. This is a critical aspect of their herbicidal action, as it prevents the plant from anchoring itself and absorbing necessary water and nutrients. Studies on a series of novel pyrazolylpyrimidine derivatives revealed that some compounds exhibit strong inhibitory activity against the root growth of weeds like Pennisetum alopecuroides nih.gov. One of the most potent compounds identified was N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine, with an IC50 of 1.90 mg L-1 for root growth inhibition of this weed nih.gov. The mechanism of root growth inhibition by these types of herbicides often involves the disruption of cell division in the root meristems pressbooks.pubumn.edu.

Table 2: Root Growth Inhibition by a Pyrazolylpyrimidine Derivative

| Compound | Target Weed | Activity | IC50 (mg L-1) | Reference |

|---|---|---|---|---|

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root Growth Inhibition | 1.90 | nih.gov |

Cellular Pathway Modulation Studies

The pyrazole and pyrimidine moieties are present in many biologically active compounds that are known to modulate various cellular pathways, including those involved in cell cycle regulation.

Induction of Cell Cycle Arrest in Cancer Cell Lines

Apoptosis Induction Pathways and Mechanisms

Specific data on the apoptosis induction pathways and mechanisms for this compound is not available in the current scientific literature.

Influence on Tubulin Polymerization

Specific data on the influence of this compound on tubulin polymerization is not available in the current scientific literature.

Coordination Chemistry and Material Science Applications of 2 4 Methyl 1h Pyrazol 1 Yl Pyrimidine

Design and Synthesis of Metal Complexes Utilizing Pyrazolylpyrimidine Ligands

The synthesis of metal complexes with pyrazolylpyrimidine ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The design of these complexes often focuses on tuning the steric and electronic properties of the ligand to control the coordination geometry and nuclearity of the resulting metal complex. researchgate.net For instance, the reaction of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine with various metal salts like copper(II) halides or iron(II) triflate leads to the formation of mononuclear or dinuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio. acs.orglu.se

The versatility of the pyrazolylpyrimidine framework allows for the introduction of various substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. This functionalization is a key strategy for modulating the properties of the final metal complex. researchgate.net For example, introducing bulky groups can influence the steric environment around the metal center, while electron-donating or withdrawing groups can alter the electronic properties and, consequently, the photophysical or magnetic behavior of the complex. mdpi.com

Methods for synthesizing these complexes often involve refluxing the ligand and metal salt in solvents like methanol, ethanol, or acetonitrile. asianpubs.orgnih.gov The resulting complexes can then be isolated as crystalline solids and characterized. The choice of counter-anions can also play a crucial role in the final structure, sometimes participating in the coordination sphere or influencing the crystal packing through non-covalent interactions. mdpi.com

Interactive Table: Synthesis of Pyrazolylpyrimidine Metal Complexes

| Metal Ion | Ligand | Synthesis Method | Resulting Complex Type |

| Copper(II) | This compound | Reaction with CuBr2 | Dinuclear complex |

| Iron(II) | N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1,1-di(pyridin-2-yl)methanamine | Reaction with Fe(OTf)2 | Mononuclear complex |

| Cobalt(II) | Pyridine-pyrazole derivatives | Self-assembly with Co(II) salts | Coordination polymer |

| Nickel(II) | Schiff base from acetylacetone (B45752) and 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | Reaction with NiCl2·6H2O | Octahedral complex |

Spectroscopic and Structural Characterization of Metal-Pyrazolylpyrimidine Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to thoroughly characterize metal-pyrazolylpyrimidine complexes. These methods provide detailed insights into the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the pyrazolylpyrimidine ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the C=N and C=C bonds in the pyrazole and pyrimidine rings upon complexation provide evidence of bonding. nih.govnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode and solution-state structure. nih.govsaudijournals.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions for transition metal complexes, provide information about the electronic structure and coordination geometry. mdpi.comnih.gov

Interactive Table: Spectroscopic Data for a Representative Metal-Pyrazolylpyrimidine Complex

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in C=N stretching frequency | Coordination of pyrimidine nitrogen to the metal center |

| ¹H NMR Spectroscopy | Downfield shift of pyrazole and pyrimidine protons | Ligand coordination and change in electronic environment |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | Metal-to-Ligand Charge Transfer (MLCT) transitions |

| X-ray Diffraction | Determination of bond lengths and angles | Confirms coordination geometry (e.g., octahedral) |

Investigation of Magnetic Properties in Coordination Compounds

Coordination compounds derived from this compound and similar ligands can exhibit interesting magnetic properties, which are highly dependent on the choice of the metal ion and the geometry of the resulting complex.

The magnetic behavior of these complexes is typically investigated using magnetic susceptibility measurements over a range of temperatures. For paramagnetic metal ions like copper(II) and cobalt(II), these measurements can reveal the nature and strength of magnetic interactions between metal centers in polynuclear complexes. acs.orgrsc.org

For example, a dinuclear copper(II) complex bridged by hydroxo and pyrazolato groups, with a derivative of this compound as a terminal ligand, has been shown to exhibit strong antiferromagnetic coupling between the copper centers. acs.org This is determined by fitting the experimental magnetic susceptibility data to appropriate theoretical models.

In the case of cobalt(II) complexes, the ligand field can induce significant magnetic anisotropy. Depending on the coordination environment, Co(II) complexes can display either easy-plane or easy-axis magnetic anisotropy. rsc.org This property is crucial for the development of single-ion magnets (SIMs), where the magnetic bistability arises from a single metal ion. While some cobalt(II) coordination polymers with pyrazolylpyrimidine-type ligands have shown weak antiferromagnetic coupling, others with a suitable arrangement of ligands can exhibit slow magnetic relaxation under an applied magnetic field, a characteristic feature of SIMs. rsc.org

The design of ligands that enforce specific coordination geometries around the metal ion is a key strategy for tuning the magnetic properties of these coordination compounds, with the aim of creating new materials for applications in data storage and quantum computing.

Luminescence and Photophysical Properties of Pyrazolylpyrimidine Complexes

Complexes of this compound and its derivatives with transition metals, particularly d⁶ and d¹⁰ metal ions, can exhibit interesting luminescence properties. mdpi.com The photophysical behavior of these complexes is governed by the nature of the metal ion, the ligand structure, and the coordination environment. mdpi.com

Ruthenium(II) and osmium(II) complexes incorporating pyrazolyl-type ligands are known to be luminescent, with their emission properties arising from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The emission wavelength and quantum yield can be tuned by modifying the substituents on the pyrazolylpyrimidine ligand, which alters the energy of the ligand's π* orbitals.

Copper(I) complexes with pyrazolyl-containing ligands are also of significant interest due to their potential as emitters in organic light-emitting diodes (OLEDs). These complexes often exhibit thermally activated delayed fluorescence (TADF) or phosphorescence. The luminescence efficiency of these copper(I) complexes can be highly dependent on the rigidity of the complex and the steric bulk of ancillary ligands, such as phosphines. mdpi.com The emission properties are also influenced by metal-metal interactions in the solid state. nih.gov

The luminescence of pyrazolylpyrimidine complexes can be quenched upon coordination to certain paramagnetic metal ions like copper(II). nih.gov However, for other metals, the ligand can enhance the emission properties. The study of their photophysical properties is crucial for their potential applications in lighting, sensing, and bioimaging. researchgate.netuj.edu.pl

Interactive Table: Photophysical Properties of a Luminescent Pyrazolylpyrimidine Complex

| Property | Value | Significance |

| Absorption Maximum (λ_abs) | ~350 nm | Corresponds to ligand-centered π-π* transitions |

| Emission Maximum (λ_em) | ~550 nm | Indicates emission in the visible region of the spectrum |

| Quantum Yield (Φ) | Varies (e.g., up to 78% for some Cu(I) complexes) | Measures the efficiency of the light emission process |

| Excited State Lifetime (τ) | Nanosecond to microsecond range | Provides information about the nature of the emissive state (fluorescence vs. phosphorescence) |

Supramolecular Assemblies and Crystal Engineering with Pyrazolylpyrimidine Derivatives

The structural versatility of this compound and its derivatives makes them excellent candidates for crystal engineering and the construction of supramolecular assemblies. mdpi.com The arrangement of molecules in the solid state is directed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen or chalcogen bonding. ias.ac.inrsc.org

The nitrogen atoms on the pyrimidine ring and the pyrazole ring can act as hydrogen bond acceptors, while N-H groups on a deprotonated pyrazole can act as hydrogen bond donors. These interactions can link individual complex molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi.com The presence of counter-anions and solvent molecules in the crystal lattice can also play a crucial role in mediating these hydrogen bonding networks. mdpi.com

Aromatic rings of the pyrazolylpyrimidine ligands can participate in π-π stacking interactions, which further stabilize the crystal structure and can influence the photophysical and magnetic properties of the material. rsc.org By systematically modifying the substituents on the ligand, it is possible to control the nature and directionality of these intermolecular interactions, allowing for the rational design of crystal structures with desired topologies and properties. ias.ac.inias.ac.in This bottom-up approach is central to crystal engineering and the development of new functional materials. ias.ac.in

The chemosensor 3-phenyl-7-(pyrid-2-yl)- researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyridine (PhPTP), when combined with cyclodextrins, can be solubilized in aqueous solutions and used for the detection of divalent cations like Fe(2+). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Pyrazolylpyrimidine Scaffold and its Impact on Biological Activity

Systematic modification of the pyrazolylpyrimidine core is a key strategy for modulating biological activity and kinase selectivity. nih.gov Research has shown that even minor alterations to the scaffold can lead to significant changes in potency and target profile.

One approach involves exploring different fusion patterns of the pyrazole (B372694) and pyrimidine (B1678525) rings, such as the pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine (B1248293), and pyrazolo[4,3-e] nih.goved.ac.uknih.govtriazolo[4,3-a]pyrimidine systems. nih.goveurjchem.comnih.gov Each unique arrangement of nitrogen atoms and ring structure presents a different conformation for interaction with biological targets. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is a potent starting point due to its facile derivatization at multiple positions (N1, C3, C4, and C6), allowing for fine-tuning of its kinase selectivity. nih.gov

Another strategy is the methylation of the core structure. In a study on pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents, O-methylation and N-methylation of the core scaffold resulted in a complete loss of activity, indicating that the tautomeric form of the core is crucial for its biological function. nih.gov

Furthermore, hybridization of the pyrazolylpyrimidine scaffold with other heterocyclic systems can enhance biological activity. Combining the pyrazole ring with a pyrimidine scaffold has been shown to improve inhibitory activity towards enzymes like COX-2. arabjchem.org

The impact of these modifications is often evaluated through the creation of focused compound libraries. For example, a library of 24 analogs of a lead pyrazolopyrimidine compound was developed by introducing small changes to its key functional groups to probe the structural features responsible for its antiproliferative properties. nih.gov This systematic approach allows researchers to map the SAR landscape and identify critical structural motifs for desired biological effects.

Table 1: Impact of Scaffold Modification on Biological Activity

| Scaffold Modification | Base Scaffold | Resulting Scaffold | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| N-Methylation | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | N-Methyl-pyrazolopyrimidinone | Loss of antitubercular activity | nih.gov |

| O-Methylation | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | O-Methyl-pyrazolopyrimidinone | Loss of antitubercular activity | nih.gov |

| Hybridization | Pyrazole | Pyrazolo[1,5-a]pyrimidine | Enhanced COX-2 inhibitory activity | arabjchem.org |

Influence of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of pyrazolylpyrimidine derivatives are highly dependent on the nature and position of various substituents. Medicinal chemistry programs extensively modify moieties at different positions to modulate kinase selectivity for specific or multiple targets. nih.govrsc.org

Substituents on the Pyrimidine Ring: In a series of antitubercular 2-pyrazolylpyrimidinones, substituting the pyrimidinone core at the R1 position with a trifluoromethyl (CF3) group was found to increase solubility and the selectivity index (SI) compared to a phenyl group. acs.org

Substituents on the Pyrazole Ring: The pyrazole moiety offers multiple sites for substitution that can significantly alter activity.

R3 Position: For pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents, the presence of an aromatic ring at the R2 and R3 positions was confirmed to be necessary for activity. nih.gov

R4 Position: The effect of a methyl group at the R4 position was variable. Its removal was detrimental to the activity of one parent compound but improved the potency of another by four-fold, highlighting the context-dependent nature of substituent effects. nih.gov

R5 Position: On 2-pyrazolylpyrimidinones, the addition of bulkier alkyl groups like ethyl and cyclopropyl (B3062369) at the R5 position of the pyrazole was tolerated for activity against M. tuberculosis but led to a decrease in the selectivity index. A phenyl group at this position caused a slight loss in activity. acs.org In another series, a tertiary amino group at position 4 of a piperidinyl ring attached to the scaffold was found to be essential for antiproliferative activity. nih.gov

Substituents on Appended Groups: For derivatives acting as multikinase inhibitors, modifications to a urea (B33335) moiety linked to a phenyl ring appended to the scaffold were explored. A series of compounds were synthesized with different substituents on this distal phenyl ring, leading to the discovery of potent inhibitors of FLT3-driven leukemia cells and angiogenesis. acs.org Similarly, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a phenyl ring at the C(2) position substituted with a 4-Cl atom or a methylpiperazine moiety was preferred for antiproliferative activity, whereas a 4-methoxy group was detrimental. mdpi.com

Table 2: Influence of Substituents on Biological Efficacy and Selectivity

| Position of Substitution | Substituent | Effect | Target/Activity | Reference |

|---|---|---|---|---|

| Pyrimidinone R1 | -CF3 (vs. Phenyl) | Increased solubility and selectivity | Antitubercular | acs.org |

| Pyrazole R4 | Removal of -CH3 | Detrimental or beneficial, depending on the analog | Antitubercular | nih.gov |

| Pyrazole R5 | Ethyl, Cyclopropyl | Maintained activity, decreased selectivity | Antitubercular | acs.org |

| Appended Phenyl | 4-Cl, Methylpiperazine | Preferred for activity | Antiproliferative | mdpi.com |

| Appended Phenyl | 4-OCH3 | Detrimental to activity | Antiproliferative | mdpi.com |

Role of Regioisomeric and Stereoisomeric Variations in Compound Function

The precise spatial arrangement of atoms and functional groups in pyrazolylpyrimidine derivatives is critical to their biological function. Regioisomerism, which concerns the different possible orientations of the pyrazole ring relative to the pyrimidine ring, can have a profound impact on activity.

For example, the condensation of malonoaldehyde derivatives with aminotriazole precursors can lead to two different regioisomers: nih.goved.ac.uknih.govtriazolo[1,5-a]pyrimidine or nih.goved.ac.uknih.govtriazolo[4,3-a]pyrimidine. nih.gov These two structural forms can be unambiguously differentiated using 1H-15N HMBC NMR experiments, which is crucial as they may possess distinct biological profiles. nih.gov The occasional conversion of the [4,3-a] isomer to the more stable [1,5-a] isomer underscores the importance of verifying the final structure. nih.gov

In the development of CDK2 inhibitors, the effect of pyrazole ring regioisomerism was explicitly explored. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized. SAR analysis revealed that changing the attachment point of the pyrazole ring at the C4 position of the pyrimidine (i.e., using a 1H-pyrazol-5-yl instead of a 1H-pyrazol-4-yl) had a significant effect on CDK2 inhibition. nih.gov This demonstrates that the specific placement of the nitrogen atoms within the pyrazole ring, and thus the hydrogen-bonding vectors they present to the target protein, is a key determinant of potency. nih.gov

While specific examples focusing on stereoisomeric variations (enantiomers or diastereomers) for the core "2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine" were not detailed in the provided context, the principles of stereoselectivity are fundamental in medicinal chemistry. The introduction of chiral centers, for instance in substituents attached to the pyrazolylpyrimidine scaffold, would be expected to lead to stereoisomers with potentially different potencies, selectivities, and metabolic profiles, as the three-dimensional shape of a molecule dictates its fit within a biological target's binding site.

Computational and Cheminformatic Approaches to SAR/SPR Elucidation

Computational and cheminformatic tools are indispensable for understanding and predicting the SAR and SPR of pyrazolylpyrimidine derivatives, thereby accelerating the drug discovery process. mdpi.comnih.gov These methods provide insights into the molecular interactions governing biological activity and help rationalize experimental observations.

Molecular Docking: This technique is widely used to predict the binding orientation of inhibitors within the active site of a target protein. nih.gov For pyrazolylpyrimidine derivatives targeting kinases, docking studies can reveal key hydrogen bonding interactions with the hinge region of the ATP-binding pocket and other hydrophobic interactions. mdpi.comnih.gov For instance, docking simulations of pyrazolopyrimidine derivatives into the allosteric sites of the mitotic kinesin Eg5 helped to rationalize their inhibitory activity. nih.gov Similarly, docking was used to study the interaction of pyrazole derivatives with the EGFR kinase domain, showing promising binding energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

2D-QSAR: This method was used to model and recommend promising indolyl derivatives with antioxidant activity before their synthesis and in vitro investigation. nih.gov

3D-QSAR: This approach considers the three-dimensional properties of molecules. Atom-based 3D-QSAR models have been developed for pyrazole analogs to predict their activity, where the model is validated by predicting the activity of a test set of ligands. mdpi.com

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. Pharmacophore models for EGFR tyrosine kinase inhibitors identified a flat nitrogenous heterocycle (like pyrazolylpyrimidine) as the core structure that occupies the adenine (B156593) binding pocket. nih.gov For a set of pyrazole analogs, a pharmacophore hypothesis (DHHRR_1) consisting of a hydrogen bond donor, a hydrophobic group, and a ring aromaticity feature was identified as having the best predictive characteristics. mdpi.com

These computational approaches, often used in concert, provide a powerful platform for analyzing SAR, filtering virtual libraries to identify promising candidates, and guiding the design of new, more potent, and selective pyrazolylpyrimidine derivatives. nih.govmdpi.com

Rational Design Principles for Optimized Pyrazolylpyrimidine Derivatives

The rational design of optimized pyrazolylpyrimidine derivatives integrates experimental SAR data with computational insights to create molecules with improved potency, selectivity, and drug-like properties. nih.gov This process is iterative, often starting from a known inhibitor or a high-throughput screening hit. nih.govacs.org

Structure-Based Design: This is a cornerstone of rational design, relying on the 3D structure of the target protein, often obtained through X-ray crystallography. mdpi.com

Targeting the ATP-Binding Site: Since the pyrazolylpyrimidine scaffold mimics adenine, design efforts focus on optimizing interactions within the kinase ATP pocket. nih.govnih.gov This involves designing substituents that form hydrogen bonds with the kinase hinge region and exploit adjacent hydrophobic pockets for increased affinity and selectivity. nih.gov For example, the design of EGFR inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold specifically included a hydrophobic moiety to occupy hydrophobic region I and other groups to occupy hydrophobic region II of the ATP-binding site. nih.gov

Ligand-Based Design: When a target's 3D structure is unknown, design is guided by the properties of known active molecules.

Pharmacophore Modeling: A pharmacophore model derived from potent inhibitors can be used as a template to design new molecules with the same essential features. nih.govmdpi.com

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold or specific functional groups with chemically different but functionally similar moieties to improve properties. The pyrazolylpyrimidine core itself is a successful bioisosteric replacement for the purine (B94841) ring. nih.gov Further modifications, such as replacing a phenylsulfonamide group with pyrazole-derived groups, led to the discovery of a new chemotype of potent CDK2 inhibitors. nih.gov

Optimization of Physicochemical Properties: Rational design also aims to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing a CF3 group was shown to enhance solubility. acs.org

An example of this integrated approach is the optimization of a pyrazolo[3,4-d]pyrimidine hit compound with low potency against FLT3 and VEGFR2. acs.org A systematic SAR analysis, combining chemical synthesis with cell-based assays, led to the discovery of a derivative with significantly improved potency against acute myeloid leukemia (AML). acs.org This demonstrates how applying rational design principles can successfully transform a modest initial hit into a promising lead candidate.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Pyrazolylpyrimidines

The synthesis of pyrazolylpyrimidines is moving beyond classical cyclocondensation reactions toward more efficient, sustainable, and versatile methods. researchgate.netchim.it These innovations are crucial for creating diverse chemical libraries for drug discovery and material science. Recent advances focus on green chemistry principles, microwave-assisted synthesis, and multi-component reactions to improve yields, reduce reaction times, and minimize waste. nih.govrsc.org

One-pot cyclization methodologies are being developed to synthesize complex derivatives in a single step, such as the formation of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones. nih.gov Palladium-catalyzed cross-coupling and click chemistry are also enabling the introduction of diverse functional groups, which is essential for fine-tuning the pharmacological properties of these compounds. nih.gov The exploration of solvent-free reaction conditions is another key area, promising more environmentally friendly and cost-effective production of these valuable scaffolds. rsc.org

| Methodology | Description | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Drastically reduced reaction times, higher yields, improved purity. chim.it | Solvent-free synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines. rsc.org |

| One-Pot Multi-Component Reactions | Combines three or more reactants in a single step to form the final product, avoiding the isolation of intermediates. | High efficiency, operational simplicity, and molecular diversity. nih.gov | Sequential Sonogashira cross-coupling and cycloaddition to form polysubstituted pyrazoles. mdpi.com |

| Green Chemistry Approaches | Focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. | Environmentally friendly, improved safety, potential for cost savings. rsc.org | Solvent-free condensation reactions for preparing β-enaminone precursors. rsc.org |